molecular formula C14H10BrCl2NO2 B11552322 2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol

2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol

Cat. No.: B11552322
M. Wt: 375.0 g/mol
InChI Key: BSMLCJCCQBVIEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol is a Schiff base compound derived from the condensation of 3-bromo-5-chlorosalicylaldehyde and o-toluidine in methanol . This compound is characterized by its unique molecular structure, which includes both bromine and chlorine substituents on the phenol ring, as well as a methoxy group on the imine-linked phenyl ring.

Chemical Reactions Analysis

2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol undergoes various types of chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol involves its ability to form stable complexes with metal ions. This property is utilized in various catalytic and biological processes. The molecular targets and pathways involved include interactions with enzymes and proteins that contain metal cofactors .

Properties

Molecular Formula

C14H10BrCl2NO2

Molecular Weight

375.0 g/mol

IUPAC Name

2-bromo-4-chloro-6-[(3-chloro-4-methoxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C14H10BrCl2NO2/c1-20-13-3-2-10(6-12(13)17)18-7-8-4-9(16)5-11(15)14(8)19/h2-7,19H,1H3

InChI Key

BSMLCJCCQBVIEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=CC2=C(C(=CC(=C2)Cl)Br)O)Cl

Origin of Product

United States

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